molecular formula C12H7F3N4OS2 B2692263 4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1396873-39-4

4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2692263
CAS RN: 1396873-39-4
M. Wt: 344.33
InChI Key: WYDJKJOIUCQWGG-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a benzo[d]thiazol-2-yl group, a trifluoromethyl group, a thiadiazole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the trifluoromethyl group could influence the compound’s shape and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The trifluoromethyl group is often involved in electrophilic substitution reactions, while the carboxamide group can participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been reported to act as analgesics . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or interfering with these signals at specific sites in the central nervous system.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . Anti-inflammatory drugs are used to treat inflammation, a condition that can lead to pain, discomfort, and tissue damage.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial activity . Antimicrobials are agents that kill microorganisms or stop their growth. They are used in the treatment of infectious diseases.

Antifungal Activity

Thiazole derivatives have been found to exhibit antifungal activity . Antifungal medications are used to treat fungal infections, which can occur in any part of the body.

Antiviral Activity

Thiazole derivatives have demonstrated antiviral activity . Antiviral drugs are a type of medication used specifically for treating viral infections.

Antitumor Activity

Thiazole derivatives have shown antitumor or cytotoxic activity . These compounds can inhibit the growth of tumors and can be used in the treatment of various types of cancer.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . Neuroprotective drugs are medications that protect brain cells from damage and deterioration over time.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when working with chemicals .

Future Directions

The future directions for research on this compound could involve further studying its synthesis, properties, and potential applications. This could include exploring its potential use as a pharmaceutical or in other industries .

properties

IUPAC Name

4-methyl-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4OS2/c1-5-9(22-19-18-5)10(20)17-11-16-8-6(12(13,14)15)3-2-4-7(8)21-11/h2-4H,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDJKJOIUCQWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

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